(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester
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Overview
Description
(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyclopentyl ring, tert-butoxy groups, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the cyclopentyl ring, which is functionalized with tert-butoxy and hydroxymethyl groups. The final step involves the esterification of carbamic acid with tert-butyl alcohol under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory methods to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopentyl ketones.
Reduction: Formation of cyclopentyl alcohols.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential as pharmaceutical agents. The presence of the carbamic acid ester group suggests possible applications in drug design, particularly in the development of prodrugs that can be activated in the body.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The carbamic acid ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine
Uniqueness
(3-Tert-butoxy-1-hydroxymethyl-cyclopentyl)-carbamic acid tert-butyl ester is unique due to its combination of a cyclopentyl ring with tert-butoxy and carbamic acid ester groups. This structure provides distinct reactivity and stability compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C15H29NO4 |
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Molecular Weight |
287.39 g/mol |
IUPAC Name |
tert-butyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate |
InChI |
InChI=1S/C15H29NO4/c1-13(2,3)19-11-7-8-15(9-11,10-17)16-12(18)20-14(4,5)6/h11,17H,7-10H2,1-6H3,(H,16,18) |
InChI Key |
JLMZZAACBCHRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCC(C1)(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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